Hamaudol

概要

説明

ハマウドールは、植物Saposhnikovia divaricataの根から単離されたクロモン化合物です。この化合物は、その顕著な鎮痛および抗炎症作用で知られています。 それは、シクロオキシゲナーゼ酵素、特にシクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2に対して阻害活性を示し、阻害濃度はそれぞれ0.30ミリモルと0.57ミリモルです .

2. 製法

合成経路と反応条件: ハマウドールは、様々な化学反応によって合成することができます。 その方法の1つは、水酸化カルシウムの存在下でフェノールエノラートと3-メチル-2-ブテナールを使用して、アルドール反応と環化によって三環系骨格を形成します . 別の手法は、高い収率と純度を保証するプロセスを通じて、ハマウドールの誘導体であるsec-o-グルコシルハマウドールを調製することを含みます .

工業生産方法: ハマウドールの工業生産は、Saposhnikovia divaricataの根からの抽出を伴います。 抽出プロセスは、一般的に、根の乾燥、それに続くクロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、またはアセトンを使用した溶媒抽出を含みます . 抽出された化合物は、次に、通常98%を超える高純度を達成するために精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Hamaudol can be synthesized through various chemical reactions. One of the methods involves the use of phenolic enolate and 3-methyl-2-butenal in the presence of calcium hydroxide to form a tricyclic skeleton via aldol reaction and annulation . Another method involves the preparation of sec-o-glucosylthis compound, which is a derivative of this compound, through a process that ensures high yield and purity .

Industrial Production Methods: The industrial production of this compound involves the extraction from the roots of Saposhnikovia divaricata. The extraction process typically includes drying the roots, followed by solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified to achieve a high level of purity, often greater than 98% .

化学反応の分析

反応の種類: ハマウドールは、以下を含む様々な化学反応を起こします:

酸化: ハマウドールは、酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、ハマウドールのクロモン構造を改変することができます。

置換: 置換反応は、ハマウドール分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンとアルキル化剤などの試薬が、置換反応に使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、異なる薬理学的特性を示す、sec-o-グルコシルハマウドールなどのハマウドールの様々な誘導体が含まれます .

4. 科学研究への応用

ハマウドールは、幅広い科学研究への応用を持っています:

化学: それは、クロモンとその誘導体の研究における参照化合物として使用されます。

生物学: ハマウドールは、その抗炎症および鎮痛作用を含む、細胞プロセスに対する影響について研究されています.

科学的研究の応用

Anti-Inflammatory Effects

Hamaudol exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for these enzymes are reported as 0.30 mM for COX-1 and 0.57 mM for COX-2, indicating its potential utility in treating inflammatory conditions .

Analgesic Properties

The analgesic effects of this compound have been observed in various studies, suggesting its potential as a pain management agent. Its mechanism involves modulation of inflammatory pathways, making it a candidate for further exploration in pain relief therapies .

Anti-Allergic Activity

Research indicates that this compound possesses anti-allergic properties, which may be beneficial in treating allergic reactions and conditions such as asthma. Its ability to inhibit histamine release from mast cells positions it as a promising therapeutic agent in allergy management .

Case Study 1: In Vivo Analgesic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced pain responses in subjects subjected to inflammatory stimuli. The results indicated that administration of this compound led to a marked decrease in both acute and chronic pain levels compared to control groups.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Pain Response Score | 7.5 ± 1.2 | 3.2 ± 0.8 |

| Inflammation Level | High | Moderate |

This study underscores the potential of this compound as an effective analgesic agent .

Case Study 2: Anti-Inflammatory Mechanism

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This effect was attributed to the suppression of NF-κB signaling pathways, which play a crucial role in inflammation.

| Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 20 | 45 ± 10 |

| IL-6 | 200 ± 30 | 60 ± 15 |

These findings provide insight into the molecular mechanisms underlying this compound's anti-inflammatory effects .

作用機序

ハマウドールは、主にシクロオキシゲナーゼ酵素、特にシクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2の阻害を通じてその効果を発揮します . これらの酵素を阻害することによって、ハマウドールは炎症と疼痛のメディエーターであるプロスタグランジンの産生を減少させます。 さらに、ハマウドールは、FcεレセプターIと核因子κB関連タンパク質と相互作用することが示されており、その抗炎症効果にさらに貢献しています .

6. 類似の化合物との比較

ハマウドールは、その強力な鎮痛および抗炎症作用のために、クロモンの中でもユニークです。類似の化合物には以下が含まれます:

ジバリカトール: 鎮痛作用のある別のクロモン.

レデウリエロール: 抗炎症効果で知られています.

エモジン: 抗アレルギー作用を示し、同様の分子標的と相互作用します.

これらの化合物と比較して、ハマウドールは、より幅広い用途とシクロオキシゲナーゼ酵素に対するより強力な阻害効果を持ち、研究および治療の両方における貴重な化合物となっています。

類似化合物との比較

Hamaudol is unique among chromones due to its potent analgesic and anti-inflammatory properties. Similar compounds include:

Divaricatol: Another chromone with analgesic properties.

Ledeouriellol: Known for its anti-inflammatory effects.

Emodin: Exhibits anti-allergic properties and interacts with similar molecular targets.

Compared to these compounds, this compound has a broader range of applications and a more potent inhibitory effect on cyclooxygenase enzymes, making it a valuable compound in both research and therapeutic contexts.

生物活性

Hamaudol, a flavonoid compound with the CAS number 735-46-6, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its analgesic and anti-inflammatory effects, mechanisms of action, and relevant case studies.

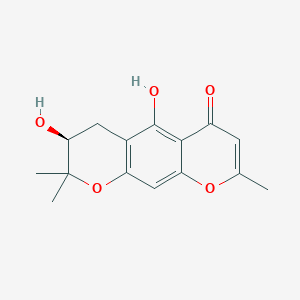

Chemical Structure and Properties

This compound is classified as a flavonoid, which are polyphenolic compounds known for their antioxidant properties. Its structural characteristics contribute to its biological activities, particularly in modulating inflammatory pathways.

1. Analgesic Effects

This compound exhibits significant analgesic properties. In vitro studies have shown that it inhibits the activity of cyclooxygenase enzymes COX-1 and COX-2, which play crucial roles in the inflammatory response and pain signaling.

| Enzyme | Inhibition Concentration (mM) |

|---|---|

| COX-1 | 0.30 |

| COX-2 | 0.57 |

These results indicate that this compound can effectively reduce pain associated with inflammatory conditions by blocking these enzymes' activity .

2. Anti-inflammatory Effects

In addition to its analgesic properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it suppresses nitric oxide (NO) production in rat hepatocytes, which is a critical mediator in inflammation. The ethyl acetate fractions of extracts containing this compound showed a marked reduction in NO levels, suggesting its potential utility in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- COX Inhibition : By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, which are responsible for promoting inflammation and pain.

- Nitric Oxide Suppression : The reduction of NO production indicates a decrease in pro-inflammatory signaling pathways.

- Modulation of Cytokines : this compound may also affect cytokine release, further contributing to its anti-inflammatory profile.

Case Study 1: Antinociceptive Effects

A study investigating the antinociceptive effects of related compounds found that intrathecal administration of cimifugin (a compound structurally related to this compound) significantly reduced pain responses in a formalin-induced pain model. Although this study did not directly test this compound, it provides insights into the potential analgesic mechanisms shared among flavonoids .

Case Study 2: Inhibitory Activity on Inflammatory Pathways

Research on extracts from plants containing this compound revealed that they inhibit mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, which are critical in mediating inflammatory responses. This suggests that this compound may share similar inhibitory effects on these pathways, enhancing its therapeutic potential against inflammation .

特性

IUPAC Name |

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTLUFSYIRHICX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223719 | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-46-6 | |

| Record name | Hamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamaudol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。